5-(Chloromethyl)-1,2-thiazole

Descripción general

Descripción

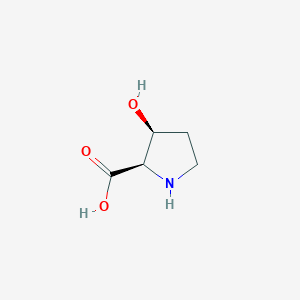

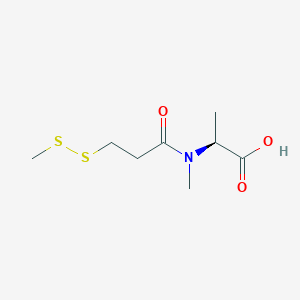

“5-(Chloromethyl)-1,2-thiazole” is an organic compound that is part of the thiazole family . Thiazoles are heterocyclic compounds that contain both sulfur and nitrogen in the ring. The “5-(Chloromethyl)” part of the name indicates that there is a chloromethyl group (-CH2Cl) attached to the 5th carbon of the thiazole ring .

Synthesis Analysis

The synthesis of “5-(Chloromethyl)-1,2-thiazole” can be achieved through various methods. One approach involves the chemical processing of spent biomass to obtain “5-(Chloromethyl)furfural (CMF)” with high selectivity and yields via refluxing in aqueous HCl in the presence of NaCl as a cheap catalyst . Another method involves the use of phosphorus trichloride in a boiling flask containing 3-picoline, oil of mirbane, and a buffer agent solution .Molecular Structure Analysis

The molecular structure of “5-(Chloromethyl)-1,2-thiazole” consists of a thiazole ring with a chloromethyl group attached to the 5th carbon. The molecular formula is C4H3Cl2NS, with an average mass of 168.044 Da and a monoisotopic mass of 166.936325 Da .Aplicaciones Científicas De Investigación

Synthesis of Organometallic Surfactants

“5-(Chloromethyl)-1,2-thiazole” is used in the synthesis of organometallic surfactants. These surfactants are based on five ion complexes, namely Co 2+, Ni 2+, Cu 2+, Fe 3+, and Mn 2+. The first step in the preparation involves the use of 5-chloromethyl salicylaldehyde .

Enhanced Oil Recovery

The organometallic surfactants synthesized using “5-(Chloromethyl)-1,2-thiazole” have been found to be effective in enhancing heavy oil recovery. These surfactants exhibit good surface-active properties and high efficiency on the interface adsorption. They reduce the interfacial tension in the order between 10 −1 and 10 −2 mN m −1, indicating their potential use in enhanced oil recovery (EOR) application for heavy crude oil .

Preparation of Fluorescent Materials

“5-(Chloromethyl)-1,2-thiazole” is used in the preparation of fluorescent materials. For instance, it is used as an initiator in Atom Transfer Radical Polymerization (ATRP) to prepare end-functional polystyrene. The resulting Zn(II) complex shows strong green fluorescence .

Synthesis of Novel Chemical Compounds

“5-(Chloromethyl)-1,2-thiazole” is used in the synthesis of novel chemical compounds. For example, it is used in the preparation of 5-chloromethyl salicylaldehyde, which is then used to form sodium alkoxide of Pluronic F-127 .

Chemical Research and Development

“5-(Chloromethyl)-1,2-thiazole” is used in chemical research and development. It is used in the synthesis of various chemical compounds and materials, contributing to advancements in chemical science .

Pharmaceutical Research

“5-(Chloromethyl)-1,2-thiazole” is used in pharmaceutical research. While specific applications in this field are not mentioned in the search results, the compound’s use in the synthesis of various chemical compounds suggests potential applications in drug discovery and development .

Safety and Hazards

The safety data sheet for a similar compound, “2-Chloro-5-(chloromethyl)thiophene”, indicates that it causes severe skin burns and eye damage, may cause respiratory irritation, and is harmful if swallowed or in contact with skin . It’s important to handle such compounds with appropriate personal protective equipment and in a well-ventilated area .

Direcciones Futuras

There is growing interest in the synthesis of “5-(Chloromethyl)furfural (CMF)” as a novel building block of similar molecular structure to that of HMF. CMF has some advantages, such as its production taking place at milder reaction conditions, a lower polarity that enables easier separation with the aid of organic media, and the presence of chlorine as a better leaving group in synthesis . This suggests that “5-(Chloromethyl)-1,2-thiazole” and similar compounds could have promising applications in the future.

Mecanismo De Acción

Mode of Action

Thiazole derivatives are known to interact with their targets through various mechanisms, such as inhibition or activation of enzymes, modulation of protein function, or disruption of cell membrane integrity .

Biochemical Pathways

Thiazole derivatives can influence a variety of biochemical pathways depending on their specific targets

Pharmacokinetics

Pharmacokinetics studies are crucial to understand how the compound is absorbed, distributed, metabolized, and excreted in the body, which can significantly impact its bioavailability .

Result of Action

It’s worth noting that one of the derivatives of 5-(chloromethyl)furfural, a similar compound, has been used in the synthesis of the antiulcer drug ranitidine (zantac), suggesting potential therapeutic applications .

Propiedades

IUPAC Name |

5-(chloromethyl)-1,2-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClNS/c5-3-4-1-2-6-7-4/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKIKIIQSXSZENB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SN=C1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90617060 | |

| Record name | 5-(Chloromethyl)-1,2-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90617060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Chloromethyl)-1,2-thiazole | |

CAS RN |

1710-68-5 | |

| Record name | 5-(Chloromethyl)isothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1710-68-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Chloromethyl)-1,2-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90617060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(chloromethyl)-1,2-thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-[(6-Chloro-5-methyl-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylthiourea](/img/structure/B174350.png)

![Oxazolo[5,4-c]pyridine-2(1h)-thione](/img/structure/B174357.png)

![6-chloro-4-N-[(4-fluorophenyl)methyl]pyrimidine-4,5-diamine](/img/structure/B174361.png)

![(7-Methylimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B174363.png)

![4-[(5,7-Dimethyl-1,8-naphthyridin-2-yl)amino]-4-oxobutanoic acid](/img/structure/B174377.png)

![4-Nitro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide](/img/structure/B174380.png)